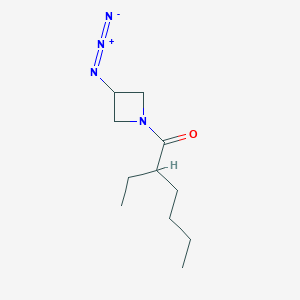
(3-Azidoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
Protonation Sites and Hydrogen Bonding
Research on related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, has focused on their synthesis, structural characterization, and the analysis of protonation sites and hydrogen bonding patterns. These studies provide insights into how slight modifications in chemical structure can influence molecular conformations and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Böck et al., 2021).
Biological Activity
Antimicrobial Activity
The synthesis and evaluation of novel benzofuran-based 1,2,3-triazoles, which share a common motif with the target compound, have been conducted to explore their antimicrobial activity. Such studies indicate the potential of these compounds to serve as bases for developing new antimicrobial agents (Sunitha et al., 2017).
Mechanistic Insights in Drug Metabolism
Metabolism of Strained Rings
Investigations into the metabolism of compounds containing strained rings, such as AZD1979, reveal the role of glutathione S-transferases in the formation of glutathione-conjugated metabolites. This research provides valuable information on the metabolic pathways and detoxification mechanisms for compounds containing azetidinyl groups, highlighting the importance of understanding the metabolic fate of novel drug candidates (Li et al., 2019).
Chemical Reactivity and Drug Development
Regioselective Reactions and Ring Transformations
Studies on mesyloxymethylazetidinones explore their reactivity with nucleophiles, leading to ring cleavage and transformations. These reactions are significant for synthesizing new pharmacologically active compounds and understanding the chemical behavior of azetidinone derivatives (Boros et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-9-3-2-7(4-12-9)10(16)15-5-8(6-15)13-14-11/h2-4,8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKXOZNQGWHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)

![4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1476230.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)